4-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine
CAS No.: 1158528-62-1
Cat. No.: VC3354834
Molecular Formula: C15H12FN3
Molecular Weight: 253.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1158528-62-1 |
|---|---|
| Molecular Formula | C15H12FN3 |
| Molecular Weight | 253.27 g/mol |
| IUPAC Name | 4-(4-fluorophenyl)-2-phenylpyrazol-3-amine |
| Standard InChI | InChI=1S/C15H12FN3/c16-12-8-6-11(7-9-12)14-10-18-19(15(14)17)13-4-2-1-3-5-13/h1-10H,17H2 |
| Standard InChI Key | ABHBBCBOMQOKGP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C(=C(C=N2)C3=CC=C(C=C3)F)N |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=C(C=N2)C3=CC=C(C=C3)F)N |
Introduction
Structural Properties and Chemical Characteristics
4-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine belongs to the class of pyrazole derivatives, characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms at positions 1 and 2. The compound features a primary amine group at position 5, a 4-fluorophenyl group at position 4, and a phenyl group at position 1 of the pyrazole core. This specific substitution pattern contributes to the compound's unique chemical and biological properties, distinguishing it from similar pyrazole derivatives.
The chemical structure of this compound is characterized by several key features that influence its reactivity and potential applications. The presence of the fluorine atom in the para position of one phenyl ring enhances the compound's lipophilicity and ability to interact with biological targets, particularly through hydrogen bonding interactions. The primary amine group at position 5 serves as a functional handle for further chemical modifications and participates in hydrogen bonding, both as a donor and acceptor, influencing the compound's crystal packing and interactions with biological macromolecules .
Based on crystallographic studies of similar compounds, we can infer that the pyrazole ring in 4-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine likely forms specific dihedral angles with the attached aromatic rings. In related structures, the fluorophenyl ring typically forms dihedral angles of approximately 40-45° with the pyrazole core, while the phenyl ring at position 1 tends to form angles of 30-35° . These conformational features have significant implications for the compound's spatial arrangement and its ability to interact with biological targets.
Physical and Chemical Properties
While specific data for 4-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine is limited in the available literature, properties can be inferred from similar pyrazole derivatives. The compound likely exists as a crystalline solid at room temperature, with solubility in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide. The presence of the amino group imparts basic properties to the molecule, allowing it to form salts with acids.
Synthesis Methodologies
The synthesis of 4-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine can be accomplished through several synthetic routes, with regiospecific approaches being crucial for obtaining the desired isomer. The synthesis typically involves the formation of the pyrazole core followed by appropriate substitution reactions to introduce the specific functional groups at the required positions.
Conventional Synthetic Approaches
One potential synthetic route involves the reaction of 4-fluorophenylacetonitrile with an appropriate hydrazonoyl chloride derivative. This approach is similar to the method described for related compounds, where lithium diisopropylamide (LDA) is used as a base to generate a carbanion from the acetonitrile derivative, which then reacts with the hydrazonoyl chloride to form the pyrazole ring . The reaction sequence typically includes:
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Deprotonation of 4-fluorophenylacetonitrile with LDA at low temperature (approximately -78°C)
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Addition of N-phenylcarbohydrazonoyl chloride
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Cyclization to form the pyrazole ring
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Isolation and purification of the final product
This synthetic approach is likely to yield the desired compound with moderate to good yields, typically around 30% based on similar reactions .
Green Chemistry Approaches
Modern synthetic approaches may employ more environmentally friendly conditions. For instance, the synthesis of related pyrazole derivatives has been accomplished using modified layered double hydroxides (LDHs) as catalysts in ethanol-water mixtures at moderate temperatures (around 55°C) . Such approaches align with green chemistry principles by reducing solvent waste and employing milder reaction conditions.
Biological Activity and Mechanism of Action
4-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine and related pyrazole derivatives exhibit diverse biological activities, making them important scaffolds in medicinal chemistry and drug discovery.
Kinase Inhibition Activity
Pyrazole derivatives with similar structural features have demonstrated significant inhibitory activity against various kinases, particularly p38 mitogen-activated protein kinase (MAPK) . The p38 MAPK pathway plays a crucial role in cellular responses to stress and inflammation, suggesting potential anti-inflammatory applications for compounds that inhibit this pathway. The specific arrangement of the fluorophenyl and phenyl groups in 4-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine likely influences its binding affinity and selectivity for different kinases.
Receptor Interactions
Molecular docking studies with similar compounds have revealed potential interactions with various receptors, including the estrogen receptor alpha (ERα). The binding affinity for ERα suggests possible applications in therapies targeting hormone-dependent conditions, particularly breast cancer. The specific binding mode likely involves key interactions between the aromatic rings and hydrophobic pockets within the receptor binding site, with additional hydrogen bonding interactions involving the amino group.
Anti-inflammatory and Anti-cancer Properties
The potential anti-inflammatory properties of 4-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine may be attributed to its ability to inhibit specific enzymes involved in inflammatory pathways, including cyclooxygenases and lipoxygenases. Additionally, the compound's potential anti-cancer activities could involve multiple mechanisms, including:
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Inhibition of specific kinases involved in cancer cell proliferation
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Modulation of apoptotic pathways
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Interference with cell cycle progression
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Potential hormone receptor modulation
Structure-Activity Relationship Analysis
Understanding the relationship between structural features and biological activity is crucial for the rational design of more potent and selective compounds. The specific substitution pattern in 4-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine contributes to its unique biological profile.
Impact of Fluorine Substitution
The fluorine atom at the para position of the phenyl ring at position 4 of the pyrazole core likely enhances the compound's metabolic stability and lipophilicity. Fluorine substitution can also influence the electronic properties of the aromatic ring, affecting its interactions with biological targets. Additionally, the fluorine atom can participate in hydrogen bonding as an acceptor, contributing to specific binding interactions with proteins.
Comparison with Structural Analogs
Table 1 presents a comparison of 4-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine with structurally related compounds, highlighting key differences and their potential impact on biological activity.
This comparative analysis demonstrates how subtle changes in substitution patterns can significantly influence the biological activity of pyrazole derivatives. The specific arrangement in 4-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine likely confers a unique activity profile that distinguishes it from its structural analogs.
Applications in Research and Development
4-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine and related pyrazole derivatives have diverse applications across several scientific disciplines.
Pharmaceutical Applications
In pharmaceutical research, this compound serves as a potential lead structure for the development of various therapeutic agents. Its diverse biological activities make it a promising candidate for developing:
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Anti-inflammatory drugs targeting the p38 MAPK pathway
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Anti-cancer agents, particularly for hormone-dependent cancers
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Analgesics with potentially fewer side effects compared to traditional options
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Enzyme inhibitors for various therapeutic applications
The amino group at position 5 provides a convenient handle for further derivatization, allowing the creation of a library of compounds with potentially enhanced activity and selectivity.
Agricultural Applications
Pyrazole derivatives with similar structures have applications in agricultural chemistry, particularly in the development of herbicides and fungicides. The specific structure of 4-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine may confer properties suitable for crop protection while minimizing environmental impact .
Material Science Applications
Beyond biological applications, the compound may have utility in material science, particularly in the development of advanced materials with specific electronic or optical properties. The pyrazole core, with its specific substitution pattern, could contribute to materials with enhanced thermal stability and mechanical properties .
Analytical Characterization
Comprehensive analytical characterization is essential for confirming the structure and purity of 4-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine. Several complementary techniques provide detailed insights into the compound's structural features.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial information about the compound's structure. Based on data from similar compounds, the proton NMR spectrum would likely show characteristic signals for:
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The amino group protons (typically appearing as a broad singlet at around 6.5-7.0 ppm)
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Aromatic protons from both phenyl rings (complex multiplets in the 7.0-8.0 ppm region)
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The single proton at position 3 of the pyrazole ring (typically appearing as a singlet)
Infrared (IR) spectroscopy would reveal characteristic absorption bands for:
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N-H stretching vibrations of the amino group (typically around 3300-3500 cm⁻¹)
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C=N stretching vibrations of the pyrazole ring
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C-F stretching vibrations of the fluorophenyl group
Mass Spectrometry
Mass spectrometry would provide confirmation of the molecular weight and fragmentation pattern characteristic of the compound's structure. The molecular ion peak would correspond to the compound's molecular weight, with fragmentation patterns reflecting the cleavage of specific bonds within the molecule.
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